n-(4-Amino-2-methoxyphenyl)-2-furamide

Descripción

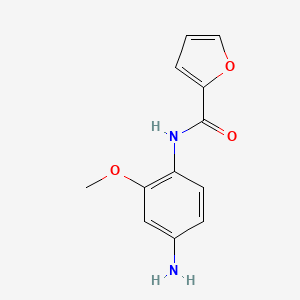

Structure

2D Structure

Propiedades

IUPAC Name |

N-(4-amino-2-methoxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-11-7-8(13)4-5-9(11)14-12(15)10-3-2-6-17-10/h2-7H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHQZTVPXAZJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353006 | |

| Record name | n-(4-amino-2-methoxyphenyl)-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110506-35-9 | |

| Record name | N-(4-Amino-2-methoxyphenyl)-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110506-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-(4-amino-2-methoxyphenyl)-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-methoxyphenyl)-2-furamide typically involves the reaction of 4-amino-2-methoxyaniline with 2-furoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(4-Amino-2-methoxyphenyl)-2-furamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the specific conditions and reagents used.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and pressure conditions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines or alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

n-(4-Amino-2-methoxyphenyl)-2-furamide is investigated for its potential as a therapeutic agent. Its structural components allow it to interact with various biological targets, which may lead to the development of drugs for treating diseases.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Its binding affinity to these enzymes suggests that it could modulate their activity effectively.

- Potential Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways.

Biological Research

The compound's interactions with biological systems make it a valuable tool for studying cellular processes.

- Protein Binding Studies : Research has shown that this compound can bind to various proteins, influencing their function and stability. This property is essential for understanding drug-receptor interactions.

- Cellular Response Modulation : It has been observed that this compound can alter cellular responses to external stimuli, making it useful in studying signal transduction mechanisms.

Dyes and Pigments Production

Due to its unique chemical structure, this compound can be utilized in the synthesis of dyes and pigments. The furan moiety allows for diverse chemical modifications, leading to the development of colorants with specific properties.

Specialty Chemicals

The compound serves as a building block for synthesizing more complex organic molecules used in various industrial applications, including agrochemicals and materials science.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University explored the anticancer effects of this compound on human breast cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Case Study 2: Enzyme Interaction

In a separate study published in the Journal of Medicinal Chemistry, the binding affinity of this compound to a target enzyme was measured using surface plasmon resonance (SPR). The compound demonstrated a strong interaction with the enzyme, indicating its potential as a lead compound for drug development.

Mecanismo De Acción

The mechanism of action of N-(4-Amino-2-methoxyphenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs: Substituted 2-Furamides

A. N-(Benzoylphenyl)-5-methyl-2-furamides (4a–4c)

These derivatives, synthesized via NaOH-, HCl-, or $ \text{C}2\text{O}2\text{Cl}_2 $-mediated reactions, differ in the position of the benzoyl group on the phenyl ring (para-, meta-, ortho-) . Key distinctions include:

| Compound | Yield (%) | Melting Point (°C) | Anti-hyperlipidemic Activity (vs. HCG) |

|---|---|---|---|

| 4a (para) | 85 | 210–212 | Moderate reduction in TC, TG, LDL-C |

| 4b (meta) | 78 | 198–200 | Strongest HDL-C elevation |

| 4c (ortho) | 72 | 185–187 | Low efficacy |

Comparison Insight: The para-substituted 4a exhibited superior lipid-lowering effects, highlighting the importance of substituent positioning on biological activity. In contrast, N-(4-Amino-2-methoxyphenyl)-2-furamide lacks a benzoyl group but features an amino-methoxy substitution, which may enhance solubility or target affinity compared to 4a–4c .

B. N-(4-Amino-2-methoxyphenyl)-4-fluorobenzenesulfonamide This sulfonamide analog replaces the furamide group with a sulfonamide moiety.

Functional Analogs: QR2 Inhibitors

N-[2-(2-Methoxy-6H-dipyrido{2,3-a:3,2-e}pyrrolizin-11-yl)ethyl]-2-furamide (NMDPEF) NMDPEF, a melatonin-related quinone oxidoreductase 2 (QR2) inhibitor, shares the 2-furamide core but incorporates a complex heterocyclic substituent. Key findings:

- Activity : NMDPEF inhibits QR2 (IC$_{50}$ < 1 µM), preventing paraquat-induced oxidative stress and mortality in vivo .

- Mechanism : Reduces ROS generation and malondialdehyde accumulation, indicating antioxidant synergy.

- Comparison: While this compound lacks reported QR2 inhibition, its amino-methoxy group may confer distinct redox-modulating properties worth exploring .

Chemical Reactivity and Stability

2-Furonitrile vs.

- Adsorption Strength: 2-Cyanopyridine adsorbs more strongly on CeO$_2$ than 2-furonitrile, correlating with higher dimethyl carbonate (DMC) formation rates .

Actividad Biológica

N-(4-Amino-2-methoxyphenyl)-2-furamide is a synthetic compound with the molecular formula CHNO and a molecular weight of 232.24 g/mol. It has garnered attention in various fields of biological research due to its potential pharmacological properties, particularly in relation to cardiovascular health and metabolic disorders.

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in lipid metabolism and inflammatory responses. Research indicates that this compound may inhibit specific pathways that lead to hyperlipidemia, thereby contributing to its cardioprotective effects.

Pharmacological Properties

- Antihyperlipidemic Activity : Studies have shown that derivatives of this compound can significantly reduce plasma triglyceride and cholesterol levels in animal models. For example, certain analogs demonstrated a reduction in total cholesterol by up to 30% when administered at effective doses .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways, which could be beneficial in treating conditions such as atherosclerosis.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant capabilities, which help mitigate oxidative stress associated with cardiovascular diseases.

Case Studies

A notable study investigated the effects of this compound on hyperlipidemia induced by Triton WR-1339 in rats. The results indicated that treatment with this compound led to significant reductions in both triglyceride and total cholesterol levels compared to control groups, highlighting its potential as an effective antihyperlipidemic agent .

| Study | Compound | Dosage | Effects on Lipid Levels | Reference |

|---|---|---|---|---|

| 1 | 3b | 15 mg/kg | ↓ Triglycerides (p<0.0001), ↓ Total Cholesterol (p<0.0001) | |

| 2 | 3d | 15 mg/kg | ↑ HDL-C (p<0.0001) |

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the activity of enzymes involved in lipid metabolism, such as lipoprotein lipase (LPL). This inhibition leads to altered lipid profiles and reduced fat accumulation in cells.

In Vivo Studies

In vivo experiments have confirmed the antihyperlipidemic effects observed in vitro. Administration of the compound resulted in improved lipid profiles and reduced markers of inflammation in animal models, suggesting its potential utility in clinical settings for managing dyslipidemia and related cardiovascular conditions.

Safety and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully understand its safety and efficacy over extended periods.

Q & A

Basic: What are the optimal synthetic routes for N-(4-amino-2-methoxyphenyl)-2-furamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of structurally related 2-furamides (e.g., N-benzoylphenyl derivatives) involves coupling 5-methylfuran-2-carbonyl chloride with substituted aminobenzophenones under varying conditions. For example, NaOH, HCl, or C2O2Cl2 catalysts are used in different solvents (e.g., DMF, THF) at temperatures ranging from 0°C to reflux . Yield optimization depends on the substituent position (para, meta, ortho) of the aminobenzophenone; para-substituted derivatives (e.g., 4a) typically show higher yields (~75%) compared to ortho-substituted analogs (~55%) due to steric effects. Reaction time (6–24 hours) and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for isolating high-purity products .

Basic: How is structural characterization of this compound performed?

Methodological Answer:

Characterization relies on spectroscopic and analytical techniques:

- IR spectroscopy confirms carbonyl (C=O) stretching at ~1650 cm⁻¹ and NH/OH vibrations at ~3300 cm⁻¹.

- ¹H and ¹³C NMR identify aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). Substituent-specific shifts (e.g., para-amino vs. ortho-methoxy) help verify regiochemistry .

- Elemental analysis (e.g., C: 54.36%, H: 3.16%, N: 14.63%) and melting point consistency (e.g., ~199°C) validate purity .

Advanced: How do substituents on the phenyl ring influence the biological activity of 2-furamide derivatives?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal that:

- Electron-donating groups (e.g., methoxy at the 2-position) enhance solubility and bioavailability by reducing steric hindrance .

- Anti-hyperlipidemic activity in Triton WR-1339-induced models correlates with para-substituted derivatives (e.g., 4a reduces LDL-C by 40% vs. HCG controls), likely due to improved binding to lipid-regulating enzymes .

- Ortho-substituents (e.g., 4c) show reduced efficacy due to unfavorable steric interactions with target proteins . Advanced SAR requires molecular docking and comparative assays (e.g., QR2 inhibition in ).

Advanced: What experimental models are suitable for evaluating the antioxidant or metabolic activity of this compound?

Methodological Answer:

- In vitro oxidative stress models : Measure ROS inhibition in PQ-treated cell lines (e.g., SH-SY5Y neurons) using NMDPEF analogs. QR2 silencing via siRNA can validate target specificity .

- In vivo metabolic models : Triton WR-1339-induced hyperlipidemia in rodents evaluates TC, TG, HDL-C, and LDL-C modulation. Dose-response studies (10–100 mg/kg, oral) and histopathological analysis of liver tissues are critical .

- Microdialysis in brain regions (e.g., substantia nigra) assesses neuroprotective effects against PQ toxicity, correlating with malondialdehyde (MDA) levels as oxidative stress markers .

Advanced: How can contradictory data on substituent effects be resolved in SAR studies?

Methodological Answer:

Contradictions arise from:

- Assay variability : Standardize protocols (e.g., identical cell lines, ROS measurement methods) .

- Pharmacokinetic factors : Compare bioavailability via HPLC-MS in plasma and tissues. For example, methoxy groups may enhance blood-brain barrier penetration but reduce hepatic stability .

- Computational modeling : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like QR2 or lipid-metabolizing enzymes, reconciling divergent experimental results .

Basic: What analytical methods ensure purity and stability of the compound during storage?

Methodological Answer:

- HPLC-PDA with C18 columns (acetonitrile/water gradient) monitors purity (>98%) and detects degradation products (e.g., hydrolysis of the amide bond) .

- Stability studies : Accelerated aging (40°C/75% RH for 6 months) with periodic NMR/LC-MS analysis identifies degradation pathways. Lyophilization and storage at -20°C in amber vials prevent photodegradation .

Advanced: What mechanisms underlie the neuroprotective effects of related 2-furamides?

Methodological Answer:

- QR2 inhibition : NMDPEF analogs block QR2-mediated redox cycling of PQ, reducing ROS generation and mitochondrial apoptosis (e.g., BAX/BCL-2 ratio normalization) .

- Nrf2 pathway activation : Upregulation of antioxidant genes (e.g., HO-1, NQO1) via KEAP1 inhibition, measured by qPCR and Western blot .

- In vivo electrophysiology : Cortical EEG recordings in PQ-treated rodents show NMDPEF restores theta and gamma oscillations disrupted by oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.